(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate

Chiral Synthesis Pharmaceutical Intermediate Sitafloxacin

This (S)-enantiomer is the mandatory chiral building block for sitafloxacin API. The (7S) configuration is critical—racemic or (R)-alternatives introduce stereochemical impurities that undermine bioactivity and toxicological safety. Supplied with >99% enantiomeric excess and -64.9° specific rotation, it meets GMP requirements for sitafloxacin production and serves as a validated chiral reference standard for analytical method development. Non-negotiable for stereochemically controlled synthesis; generic substitutes are unacceptable.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 127199-45-5
Cat. No. B144059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate
CAS127199-45-5
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CNCC12CC2
InChIInChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1
InChIKeyCGEBPOMWRHSMLI-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate (CAS 127199-45-5): A Chiral Spirocyclic Amine Intermediate for Quinolone Antibiotic Synthesis


(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate (CAS 127199-45-5) is a chiral spirocyclic amine building block featuring a rigid 5-azaspiro[2.4]heptane core protected with a tert-butoxycarbonyl (Boc) group. The (7S) absolute stereochemistry is essential to its function as a key intermediate in the enantioselective synthesis of sitafloxacin, a potent fluoroquinolone antibiotic . Commercially, the compound is supplied as a crystalline solid with a melting point of 80-84°C, a purity of ≥95%, and a specific optical rotation of -64.9° (c=1, H2O), which serves as a critical quality attribute .

Why Generic 5-Azaspiro[2.4]heptane Analogs Cannot Replace (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate (127199-45-5)


Interchanging this specific (S)-enantiomer with its (R)-enantiomer (CAS 127199-44-4), racemic mixture (CAS 152513-88-7), or other achiral spirocyclic amines introduces unacceptable stereochemical risk in downstream pharmaceutical syntheses. The (7S) absolute configuration is mandatory for constructing the correct stereochemistry in sitafloxacin, which contains three chiral centers and exhibits enantioselective antibacterial activity [1]. The presence of the undesired (R)-stereoisomer in the final drug substance can compromise bioactivity and potentially introduce off-target toxicological liabilities, as stereoisomeric impurities of sitafloxacin must be strictly controlled during manufacturing due to bioactivity against human topoisomerase II [2]. Therefore, chiral purity and configurational identity are non-negotiable procurement criteria, directly disqualifying generic or racemic substitutes.

Quantitative Differentiation of (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate (127199-45-5) vs. Closest Analogs


Enantiomeric Purity (>99.0% ee) Essential for Sitafloxacin Intermediate Quality

A patented preparation method for the sitafloxacin key intermediate explicitly claims that the (S)-tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate product is obtained with high optical purity, specified as >99.0% enantiomeric excess (ee) . This level of chiral purity is a critical requirement for the subsequent synthesis of sitafloxacin, as the final drug's stereoisomeric impurities must be controlled to ≤0.1% (m/m) due to off-target bioactivity concerns [1]. The (R)-enantiomer (CAS 127199-44-4) and racemic mixture (CAS 152513-88-7) lack this specified stereochemical fidelity and are therefore unsuitable for compliant pharmaceutical manufacturing.

Chiral Synthesis Pharmaceutical Intermediate Sitafloxacin

Specific Optical Rotation as a Definitive Identity and Quality Marker

The compound exhibits a specific optical rotation of [α] = -64.9° (c=1, H2O) . This precise negative rotation value provides a rapid, quantitative method to differentiate the desired (S)-enantiomer from its (R)-counterpart (expected positive rotation) and to assess the enantiomeric purity of a given batch. This metric is a standard quality control parameter used by vendors to verify the identity and chiral integrity of the supplied material.

Chiral Analysis Quality Control Identity Testing

Validated Role as a Defined Intermediate in a Marketed Pharmaceutical

This specific compound (CAS 127199-45-5) is a documented and validated intermediate in the synthesis of sitafloxacin, a marketed fluoroquinolone antibiotic . Its use is part of a well-defined synthetic route, as opposed to a generic spirocyclic building block. Sitafloxacin itself demonstrates potent antibacterial activity, with an IC50 of 1.67 mg/L against Mycobacterium tuberculosis DNA gyrase, outperforming sparfloxacin (4.80 mg/L) and ciprofloxacin (12.2 mg/L) in the same assay [1]. This defined application context provides a clear scientific and industrial use-case, differentiating it from analogs without a direct connection to a commercialized active pharmaceutical ingredient (API).

Pharmaceutical Synthesis Sitafloxacin Process Chemistry

Optimal Use Cases for (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate (127199-45-5) in R&D and Manufacturing


GMP-Compliant Synthesis of Sitafloxacin and Related Fluoroquinolone Antibiotics

This compound is the established chiral intermediate for the commercial synthesis of sitafloxacin. Its procurement is essential for any laboratory or CMO engaged in the GMP production of sitafloxacin API or its generic versions, where stereochemical control is a regulatory requirement. The high enantiomeric purity (>99.0% ee) claimed for this intermediate directly supports the final drug's purity profile, where stereoisomeric impurities must be controlled to ≤0.1% [1].

Method Development and Validation for Chiral Purity Analysis

Due to its defined stereochemistry and specific optical rotation (-64.9°), this compound serves as a high-quality reference standard for developing and validating chiral HPLC or capillary electrophoresis methods. Such methods are critical for monitoring the enantiomeric purity of both the intermediate and the final sitafloxacin drug substance during process development and quality control .

Synthesis of Enantiopure 7-Amino-5-azaspiro[2.4]heptane Derivatives for Drug Discovery

As a protected (Boc) amine, this compound is a versatile starting material for the synthesis of a broader library of enantiopure 7-amino-5-azaspiro[2.4]heptane derivatives. The (S)-configuration is pre-installed, allowing medicinal chemists to explore structure-activity relationships (SAR) around the sitafloxacin core or to discover novel chiral spirocyclic ligands for other biological targets without the need for late-stage chiral resolution .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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